Cas no 125316-42-9 (Methyl 2-(2-aminopropanamido)propanoate)

Methyl 2-(2-aminopropanamido)propanoate is a specialized ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features both an amide and ester functional group, enabling versatile reactivity in peptide coupling and derivatization reactions. The compound's bifunctional nature allows for selective modifications, making it useful in the preparation of complex molecules. Its stability under standard conditions and compatibility with common solvents enhance its practicality in laboratory settings. The presence of an amino group further facilitates further functionalization, supporting its role in the development of bioactive compounds. This product is suitable for researchers requiring precise control over molecular architecture in synthetic chemistry applications.
Methyl 2-(2-aminopropanamido)propanoate structure
125316-42-9 structure
商品名:Methyl 2-(2-aminopropanamido)propanoate
CAS番号:125316-42-9
MF:C7H14N2O3
メガワット:174.197661876678
MDL:MFCD14648942
CID:5240638
PubChem ID:13967280

Methyl 2-(2-aminopropanamido)propanoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(2-aminopropanamido)propanoate
    • Methyl2-(2-aminopropanamido)propanoate
    • Alanine, alanyl-, methyl ester (9CI)
    • MDL: MFCD14648942
    • インチ: 1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)
    • InChIKey: LNLRCQQTGATDQI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C)NC(C(C)N)=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 182
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 81.4

Methyl 2-(2-aminopropanamido)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-295855-1.0g
methyl 2-(2-aminopropanamido)propanoate
125316-42-9 95.0%
1.0g
$557.0 2025-03-19
Enamine
EN300-295855-0.25g
methyl 2-(2-aminopropanamido)propanoate
125316-42-9 95.0%
0.25g
$513.0 2025-03-19
Enamine
EN300-295855-5g
methyl 2-(2-aminopropanamido)propanoate
125316-42-9
5g
$1614.0 2023-09-06
Enamine
EN300-295855-0.05g
methyl 2-(2-aminopropanamido)propanoate
125316-42-9 95.0%
0.05g
$468.0 2025-03-19
Enamine
EN300-295855-2.5g
methyl 2-(2-aminopropanamido)propanoate
125316-42-9 95.0%
2.5g
$1089.0 2025-03-19
Enamine
EN300-295855-10.0g
methyl 2-(2-aminopropanamido)propanoate
125316-42-9 95.0%
10.0g
$2393.0 2025-03-19
Ambeed
A1088097-1g
Methyl 2-(2-aminopropanamido)propanoate
125316-42-9 95%
1g
$126.0 2024-04-25
Enamine
EN300-295855-1g
methyl 2-(2-aminopropanamido)propanoate
125316-42-9
1g
$557.0 2023-09-06
Ambeed
A1088097-5g
Methyl 2-(2-aminopropanamido)propanoate
125316-42-9 95%
5g
$385.0 2024-04-25
Enamine
EN300-295855-0.1g
methyl 2-(2-aminopropanamido)propanoate
125316-42-9 95.0%
0.1g
$490.0 2025-03-19

Methyl 2-(2-aminopropanamido)propanoate 関連文献

Methyl 2-(2-aminopropanamido)propanoateに関する追加情報

Methyl 2-(2-aminopropanamido)propanoate (CAS No. 125316-42-9): A Comprehensive Overview

Methyl 2-(2-aminopropanamido)propanoate (CAS No. 125316-42-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl N-(1-aminoethyl)-2-aminoacetate, has garnered attention due to its unique structural properties and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.

The chemical structure of Methyl 2-(2-aminopropanamido)propanoate is characterized by a central methyl ester group attached to a propanoate moiety, which is further substituted with an amino-functionalized propanamide group. This intricate structure imparts the compound with a range of physicochemical properties that make it suitable for various applications in drug discovery and development.

One of the key aspects of Methyl 2-(2-aminopropanamido)propanoate is its synthesis. Several methods have been reported in the literature for the preparation of this compound. One common approach involves the reaction of methyl propanoate with 1-aminoethylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method yields high purity and yield, making it a preferred choice for large-scale production.

In terms of biological activities, Methyl 2-(2-aminopropanamido)propanoate has shown promising results in various preclinical studies. Recent research has focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have demonstrated that this compound can effectively inhibit the activity of certain proteases, which are implicated in conditions such as cancer and neurodegenerative diseases.

Moreover, Methyl 2-(2-aminopropanamido)propanoate has been investigated for its anti-inflammatory properties. In vitro and in vivo experiments have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory disorders. These findings have sparked interest in further exploring its use in clinical settings.

The pharmacokinetic profile of Methyl 2-(2-aminopropanamido)propanoate is another area of active research. Studies have indicated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, and it shows good stability in physiological conditions. These characteristics make it a promising candidate for drug development.

In addition to its therapeutic potential, Methyl 2-(2-aminopropanamido)propanoate has also been explored for its use as a building block in the synthesis of more complex molecules. Its reactive functional groups provide opportunities for further modification and functionalization, enabling the creation of novel compounds with enhanced biological activities.

Recent advancements in computational chemistry have also contributed to our understanding of Methyl 2-(2-aminopropanamido)propanoate. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational behavior and interactions with biological targets. These computational tools have aided in optimizing its structure for improved potency and selectivity.

The safety profile of Methyl 2-(2-aminopropanamido)propanoate is an important consideration for its potential use in pharmaceutical applications. Preclinical toxicity studies have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further safety evaluations are necessary to ensure its long-term safety and efficacy in humans.

In conclusion, Methyl 2-(2-aminopropanamido)propanoate (CAS No. 125316-42-9) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, biological activities, and favorable pharmacokinetic properties make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its potential therapeutic uses, paving the way for future innovations in the field.

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Amadis Chemical Company Limited
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価格 ($):346.0